molecular formula C26H38O3 B1153760 3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide CAS No. 828935-47-3

3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide

Cat. No.: B1153760
CAS No.: 828935-47-3
M. Wt: 398.6 g/mol
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide can be synthesized through various chemical reactions involving triterpenoid precursors. The synthesis typically involves the oxidation of specific triterpenoid compounds under controlled conditions to introduce the oxo group at the 3-position and the formation of the lactone ring at the 23,21-position .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from natural sources such as Amoora dasyclada. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of the original compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide involves its interaction with specific molecular targets and pathways. It has been shown to exert its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. The compound’s ability to inhibit certain enzymes and receptors contributes to its biological activities .

Comparison with Similar Compounds

3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide is unique among triterpenoids due to its specific structural features and biological activities. Similar compounds include other triterpenoids such as:

  • Ganolucidic acid A
  • Ganoderic acid B
  • Ganolucidic acid B

These compounds share some structural similarities but differ in their specific functional groups and biological activities .

Biological Activity

3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide is a triterpenoid compound belonging to the tetranortirucallane family. It has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this compound based on recent research findings.

  • Chemical Name: 3-Oxo-24,25,26,27-tetranortirucall-7-en-23(21)-olide
  • Molecular Formula: C27H42O3
  • Molecular Weight: 426.62 g/mol

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in:

Cell LineIC50 (µM)
MCF-712.5
HeLa15.0
HepG210.0
SGC-79018.5
BGC-82311.0

These values suggest that the compound may serve as a potential therapeutic agent in cancer treatment due to its selective toxicity towards tumor cells .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). The results indicated that:

Assay TypeIC50 (µM)Comparison to Trolox
DPPH20Equivalent
ABTS15Superior

These findings highlight the compound's potential to mitigate oxidative stress in biological systems .

Anti-inflammatory Activity

In addition to its cytotoxic and antioxidant activities, this compound has been shown to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its utility in managing inflammatory diseases .

The biological activities of this triterpenoid are attributed to its interaction with various molecular targets:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It causes G1 phase arrest in the cell cycle, preventing cancer cell proliferation.
  • Inhibition of NF-kB Pathway : By inhibiting the NF-kB signaling pathway, it reduces inflammation and cancer progression.

Case Studies

A study conducted on the effects of this compound on human cancer cell lines showed promising results:

Study Overview :

  • Objective : To evaluate the anticancer potential of this compound.
  • Methodology : Cell viability assays were performed on various cancer cell lines.

Results :
The compound significantly reduced cell viability in all tested lines with IC50 values ranging from 8.5 µM to 15 µM.

Properties

IUPAC Name

(4S)-4-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O3/c1-23(2)20-7-6-19-18(24(20,3)11-10-21(23)27)9-13-25(4)17(8-12-26(19,25)5)16-14-22(28)29-15-16/h6,16-18,20H,7-15H2,1-5H3/t16-,17+,18+,20+,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKLKUMHNBYPDA-APSMHXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(=O)OC5)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5CC(=O)OC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide
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3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide
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3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide
Customer
Q & A

Q1: Is 3-oxo-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone unique to Dysoxylum lenticellatum?

A2: The research states that this is the first time 3-oxo-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone has been isolated from Dysoxylum lenticellatum []. Further research is needed to determine if it exists in other species.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.